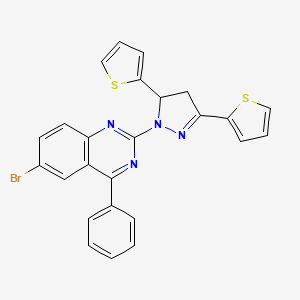

6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-bromo-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17BrN4S2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLAJHLRCSEPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17BrN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound that has garnered attention for its potential biological activities. Quinazolines and their derivatives are recognized for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this specific compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Bromine Substitution : The presence of bromine enhances the lipophilicity and biological activity.

- Thiophene Moieties : The di(thiophen-2-yl) groups contribute to the electronic properties and potential interactions with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focusing on similar quinazoline compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 84.20 ± 1.72 µM against tumorigenic cells, suggesting a selective action against cancerous tissues .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 6-Bromo derivative | 84.20 ± 1.72 | Tumorigenic |

| Other Quinazoline Derivative | Varies | Various Cancer Lines |

Antimicrobial Activity

Quinazolines have been reported to possess antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. The structure-activity relationship indicates that modifications to the thiophene rings can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Compound | Activity Type | Organism Tested |

|---|---|---|

| 6-Bromo derivative | Antibacterial | E. coli |

| Other Quinazoline Derivative | Antifungal | Candida albicans |

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazoline derivatives can modulate oxidative stress pathways, contributing to their anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including the target compound. The study found that modifications at specific positions significantly influenced both cytotoxicity and selectivity towards cancer cells .

Another investigation highlighted the use of molecular docking simulations to predict the binding affinity of these compounds to EGFR, providing insights into their potential as targeted therapies for cancer treatment .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline. Research indicates that modifications in the quinazoline structure can enhance its efficacy against various bacterial and fungal strains. For instance, compounds with similar structures have shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida species .

Case Study: Antimicrobial Evaluation

In a comparative study, derivatives of quinazoline were synthesized and evaluated for their antimicrobial activity. The results indicated that certain substitutions significantly increased potency against tested organisms. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and inhibition of essential enzyme functions .

Anti-inflammatory Properties

Quinazolines are also known for their anti-inflammatory effects. The presence of the thiophene moiety in this compound may play a crucial role in modulating inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Testing

A study investigated the anti-inflammatory effects of various quinazoline derivatives in animal models. The results showed that these compounds significantly reduced inflammation markers and improved symptoms related to inflammatory conditions. The anti-inflammatory activity was attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively researched. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) showed that certain derivatives exhibited significant growth inhibition compared to control groups. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.

Findings from Docking Studies

Computational analyses revealed strong interactions with targets involved in cancer proliferation and inflammation pathways. The binding affinities suggest that this compound could serve as a lead structure for further optimization in drug design .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include bromination and cyclization processes.

Synthesis Overview

The synthetic route typically begins with the formation of the pyrazole ring followed by the introduction of thiophene substituents and subsequent bromination to yield the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound .

常见问题

Q. What are the standard synthetic routes for preparing 6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted chalcones with hydrazine derivatives. For pyrazoline core formation, a chalcone precursor (e.g., diphenyl chalcone) reacts with a brominated hydrazine (e.g., 4-bromophenylhydrazine) in methanol under acidic catalysis (e.g., glacial acetic acid). Post-cyclization, bromination or Suzuki coupling may introduce the quinazoline and thiophene moieties. Key steps include reflux conditions (60–80°C) and purification via crystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography resolves the 3D conformation of the pyrazoline and quinazoline rings, with bond angles and torsion angles validated against databases (e.g., CCDC) .

- NMR (¹H/¹³C) : Aromatic protons (δ 6.5–8.5 ppm) confirm thiophene and phenyl substituents, while pyrazoline NH appears as a broad singlet (δ ~3–5 ppm).

- Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and bromine isotope patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve pyrazoline ring formation yields?

Methodological Answer:

- Solvent selection : Polar protic solvents (e.g., methanol) enhance cyclization kinetics compared to aprotic solvents .

- Catalyst screening : Substoichiometric acetic acid (1.0 eq.) improves protonation of the chalcone carbonyl, accelerating hydrazine attack .

- Temperature control : Reflux (70°C) balances reaction rate and side-product suppression. Lower temperatures favor intermediate isolation, while higher temperatures risk quinazoline decomposition .

Q. How can structural contradictions between crystallographic data and computational models (e.g., DFT) be resolved?

Methodological Answer:

- Cross-validation : Compare experimental bond lengths/angles (from X-ray) with DFT-optimized geometries. Discrepancies >0.05 Å suggest lattice packing effects or dynamic motion .

- Polymorphism screening : Recrystallize under varied conditions (e.g., DMF/water vs. ethanol) to identify alternative crystal forms .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding) that may distort the solid-state structure .

Q. How to design experiments to assess biological activity in absence of prior pharmacological data?

Methodological Answer:

- In vitro target prioritization : Screen against kinase or GPCR panels due to structural similarity to pyrazoline-based inhibitors (e.g., antitumor agents in ).

- Dose-response assays : Use a randomized block design with split-plot arrangements (e.g., concentration as main plot, cell line as subplot) to control variability .

- Metabolic stability : Employ microsomal incubation (human/rat liver) with LC-MS monitoring to quantify degradation half-lives .

Q. What strategies address low solubility in aqueous media during in vitro testing?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug derivatization : Introduce phosphate or PEG groups at the quinazoline N1 position to enhance hydrophilicity .

- Nanoparticle encapsulation : Load into PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, with dynamic light scattering (DLS) for size validation .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

- Stratified analysis : Segment IC₅₀ data by cell lineage (e.g., epithelial vs. hematopoietic) to identify tissue-specific toxicity .

- ROS quantification : Measure reactive oxygen species (ROS) via DCFH-DA assay; high ROS in resistant lines may indicate antioxidant pathway activation .

- Transcriptomics : Perform RNA-seq on outlier cell lines to uncover overexpression of efflux pumps (e.g., ABCB1) or detox enzymes .

Q. How to validate unexpected byproducts in Suzuki coupling steps?

Methodological Answer:

- LC-MS tracking : Monitor reaction aliquots at 15-min intervals to capture transient intermediates .

- Isolation via prep-HPLC : Use C18 columns (ACN/water gradient) to separate regioisomers, confirmed by NOESY (nuclear Overhauser effect) .

- Computational docking : Simulate palladium catalyst interactions with substrates to predict steric vs. electronic coupling biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。